

# Zotatifin (eFT226): A Technical Guide to a First-in-Class eIF4A Inhibitor

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## Compound of Interest

Compound Name: Zotatifin

Cat. No.: B8103393

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Zotatifin**, also known as eFT226, is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the initiation of protein synthesis. By targeting eIF4A, **Zotatifin** disrupts the translation of a specific subset of mRNAs, particularly those encoding oncoproteins crucial for tumor growth and survival. This technical guide provides a comprehensive overview of **Zotatifin**'s chemical properties, mechanism of action, and preclinical data, intended for researchers and professionals in the field of drug development.

## Chemical Structure and Molecular Properties

**Zotatifin** is a structurally complex molecule with the chemical formula C<sub>28</sub>H<sub>29</sub>N<sub>3</sub>O<sub>5</sub>.<sup>[1][2]</sup> Its development as a first-in-class inhibitor of eIF4A marks a significant advancement in targeting the translational machinery for therapeutic benefit.

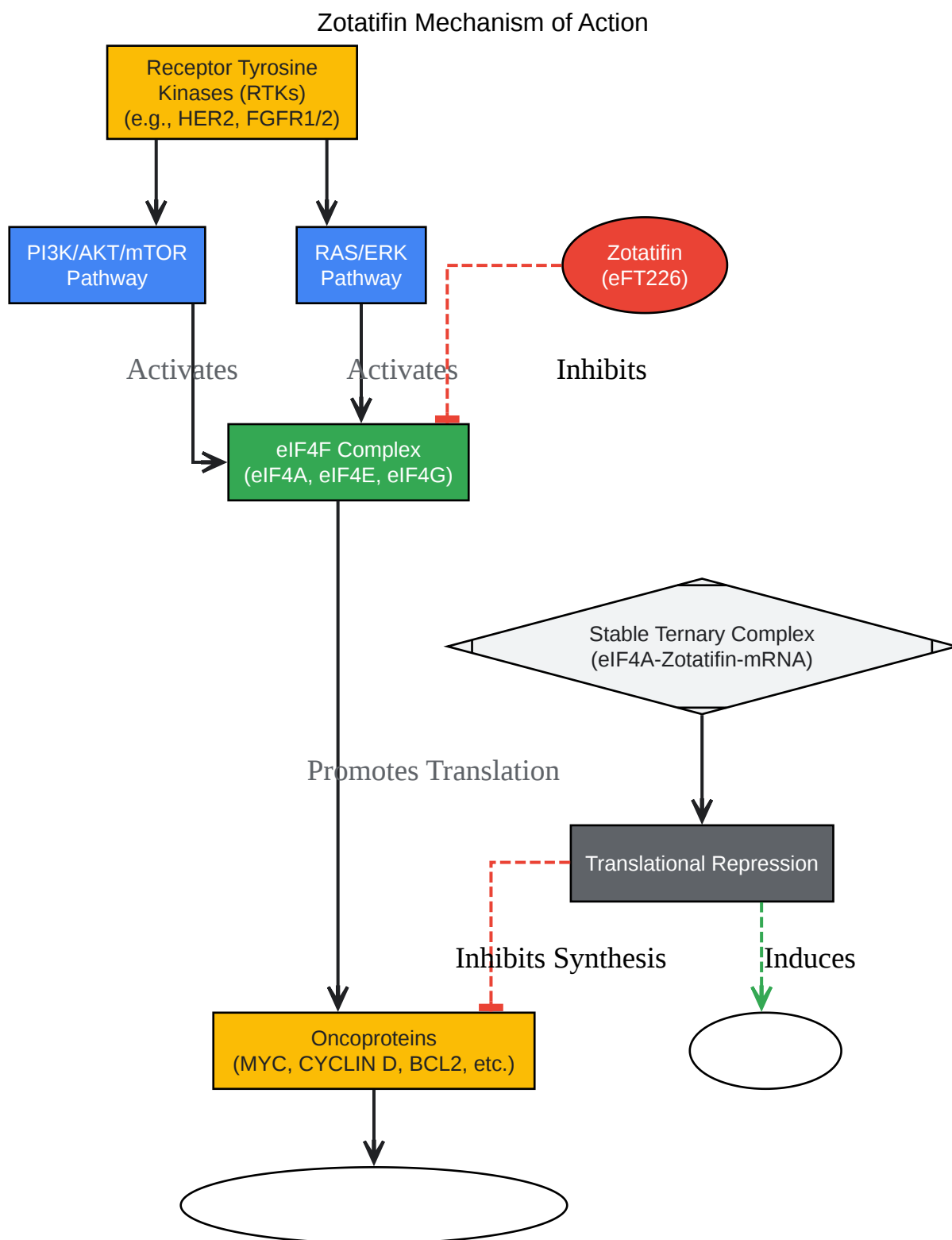
Property	Value	Reference
Molecular Formula	C28H29N3O5	[1][2][3][4]
Molecular Weight	487.55 g/mol	[1][5]
IUPAC Name	4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.0 <sup>2,6</sup> ]dodeca-1(12),8,10-trien-6-yl]benzonitrile	[3]
CAS Number	2098191-53-6	[1][2]
SMILES Code	N#CC1=CC=C([C@@]2(O3)--INVALID-LINK--N=C4OC)(O)--INVALID-LINK----INVALID-LINK--C)[C@H]2C5=CC=CC=C5)C=C1	[1]

## Mechanism of Action: Targeting Translational Initiation

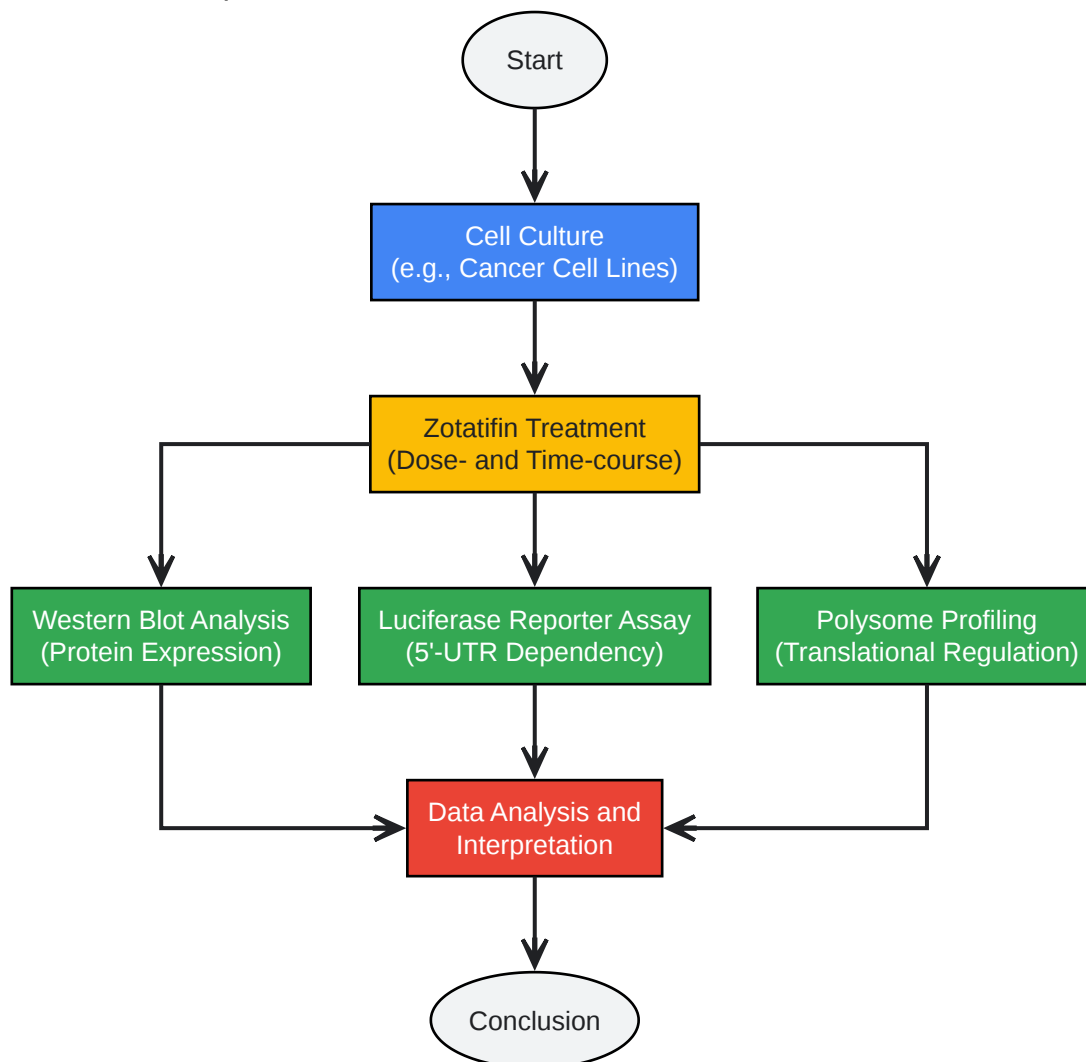
**Zotatifin** exerts its anticancer effects through a novel mechanism of action. It is a selective inhibitor of eIF4A, a key component of the eIF4F complex which is responsible for unwinding the 5' untranslated region (5'-UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[1][4]

The activity of eIF4A is often upregulated in cancer through the activation of signaling pathways such as the PI3K/AKT/mTOR and RAS/ERK pathways, which are frequently driven by receptor tyrosine kinases (RTKs).[1][4] **Zotatifin** functions by promoting the binding of eIF4A to specific polypurine motifs within the 5'-UTRs of a subset of mRNAs.[1][3] This creates a stable ternary complex of eIF4A-**Zotatifin**-mRNA, which stalls the 43S pre-initiation complex and selectively represses the translation of key oncoproteins.[1][3]

Proteins whose expression is downregulated by **Zotatifin** include critical drivers of cell proliferation and survival such as MYC, CYCLIN D1/3, BCL2, and MCL1.<sup>[1]</sup> Furthermore, **Zotatifin** has been shown to inhibit the translation of RTKs themselves, including HER2 and FGFR1/2, creating a feedback loop that further dampens oncogenic signaling.<sup>[1][4]</sup>



## Experimental Workflow for Zotatifin Characterization



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